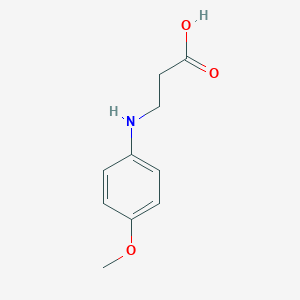

3-(4-Methoxy-phenylamino)-propionic acid

説明

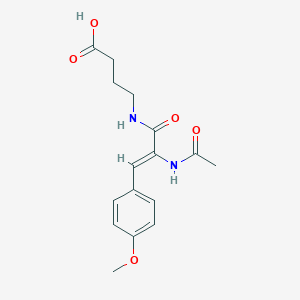

3-(4-Methoxy-phenylamino)-propionic acid is a chemical compound that has been studied for its potential biological activities . It is a derivative of propanehydrazide, bearing a 4-methoxyphenyl group . The compound has been synthesized with various moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc .

Synthesis Analysis

The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives involves various chemical reactions . For instance, one study reported the synthesis of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives bearing different moieties . The molecular structures of these compounds were confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry data .Molecular Structure Analysis

The molecular structure of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives has been confirmed by various spectroscopic methods . These include Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives have been studied . These reactions involve various chemical entities and result in the formation of compounds with diverse biological activities .科学的研究の応用

Antioxidant Activity

This compound has been found to have significant antioxidant activity. In fact, certain derivatives of this compound, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, have been tested and found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The compound has shown potential in the field of cancer research. It has been tested for anticancer activity using the MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results showed that the tested compounds were generally more cytotoxic against the U-87 cell line than the MDA-MB-231 cell line .

Antiviral Activity

Indole derivatives, which can be synthesized from this compound, have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity. This is particularly important in the treatment of conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of indole derivatives makes them useful in combating various bacterial and fungal infections .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity, making them potential candidates for the treatment of diabetes .

Antimalarial Activity

The antimalarial activity of indole derivatives could be crucial in the fight against malaria, a disease that affects millions of people worldwide .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

特性

IUPAC Name |

3-(4-methoxyanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBRZWKCTRYLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368639 | |

| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxy-phenylamino)-propionic acid | |

CAS RN |

178425-91-7 | |

| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)